molecular formula C20H18N4O4 B14700061 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 15310-71-1

3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14700061
CAS No.: 15310-71-1
M. Wt: 378.4 g/mol
InChI Key: KLQNWKZEDGYTHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of diazenyl and hydrazinylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s diazenyl and hydrazinylidene groups can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction. These interactions can lead to changes in cellular function and may underlie the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

15310-71-1

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

4,6-bis[(4-methoxyphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C20H18N4O4/c1-27-15-7-3-13(4-8-15)21-23-17-11-18(20(26)12-19(17)25)24-22-14-5-9-16(28-2)10-6-14/h3-12,25-26H,1-2H3

InChI Key

KLQNWKZEDGYTHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)OC

Origin of Product

United States

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